Catechin pentaacetate

Overview

Description

Catechin pentaacetate is a natural product found in various organisms . It’s a derivative of catechin, a flavonoid that’s broadly distributed in the plant kingdom and is a major component of beverages like tea .

Synthesis Analysis

A total synthesis of optically pure (+)-catechin pentaacetate has been established using the (-)-chalcon epoxide derived from 3,4,2′,4′,6′-pentakis (methoxymethoxy)chalcon as the starting material .Molecular Structure Analysis

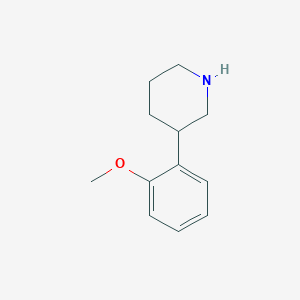

The molecular structure of catechin pentaacetate is characterized by two benzene rings (A- and B-rings), linked by a dihydropyran heterocycle (C-ring), which contains a hydroxyl moiety on carbon 3 . The stability order and the effects of electron delocalization in the structures have been analyzed in depth .Physical And Chemical Properties Analysis

Catechin pentaacetate has a molecular weight of 500.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 11 .Scientific Research Applications

Enhanced Bioavailability and Stability

Catechin pentaacetate has been synthesized to improve the bioavailability and stability of catechin. This modification aims to enhance the health benefits of catechin by making it more accessible and durable within the body .

Protective Power Against UV Radiation

Research has indicated that catechins can protect against UV radiation. As a derivative, catechin pentaacetate may also contribute to this protective effect, potentially aiding in skin care and prevention of UV-induced damage .

Anti-Microbial and Anti-Viral Effects

Catechins have demonstrated anti-microbial and anti-viral properties. Catechin pentaacetate could be applied in research focusing on these effects, possibly leading to new treatments for infections .

Anti-Inflammatory and Anti-Allergenic Properties

The anti-inflammatory and anti-allergenic effects of catechins suggest that catechin pentaacetate could be useful in research related to inflammation and allergic reactions .

Anti-Cancer Research

Catechins have shown potential in anti-cancer research. Catechin pentaacetate may be involved in studies exploring novel anti-cancer therapies .

Metabolic Engineering for Enhanced Production

There is interest in the biosynthesis of catechins through metabolic engineering. Catechin pentaacetate might play a role in research aimed at increasing the production of (+)-catechin .

Nutraceutical Development

Given its enhanced stability and bioavailability, catechin pentaacetate could be explored as a component in the development of nutraceuticals that aim to provide health benefits beyond basic nutrition .

Antioxidant Research

As an antioxidant, catechin pentaacetate may be used in research studying oxidative stress and its impact on various diseases, potentially contributing to the development of antioxidant therapies .

These applications highlight the versatility of catechin pentaacetate in scientific research, offering numerous avenues for exploration and potential therapeutic developments.

MDPI - Alterations in Intestinal Brush Border… Biomedical Dermatology - Activity of catechins and their applications MDPI - Metabolic Flux Analysis of Catechin…

Mechanism of Action

Target of Action

Catechin pentaacetate, a derivative of catechin, primarily targets the cyclooxygenase-1 (COX-1) enzyme . COX-1 is involved in the production of prostaglandins, which play a crucial role in inflammation and pain .

Mode of Action

Catechin pentaacetate interacts with its target, COX-1, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

Catechin pentaacetate affects several biochemical pathways. It can regulate the Nrf2 and NFkB pathways , impacting oxidative stress and inflammation by influencing gene expression . Other pathways like MAPKs and COMT and receptor tyrosine kinase are also affected by catechin and its derivatives, altering their action and cellular activity .

Pharmacokinetics

It is known that catechins have some issues with bioavailability, which needs to be addressed for effective catechin-based therapies .

Result of Action

The molecular and cellular effects of catechin pentaacetate’s action are diverse. It has been found to possess promising anti-inflammatory , neuroprotective , antioxidant , antibacterial , anticancer , and anti-viral properties . These effects are mainly due to its ability to alter various biochemical pathways .

Action Environment

The action, efficacy, and stability of catechin pentaacetate can be influenced by various environmental factors. For instance, the solubility and interactions of catechin can alter its separation quality, impacting its effectiveness .

Safety and Hazards

Future Directions

To further enhance the health benefits, bioavailability, and stability of catechin, researchers have synthesized and characterized catechin pentaacetate and catechin pentabutanoate as two new ester derivatives of catechin . Despite their numerous beneficial properties, catechins face many challenges in their development as therapeutic agents, including poor absorption, low bioavailability, and rapid degradation . The introduction of nanobiotechnology provides target-based and stable delivery, which enhances catechin bioavailability and optimizes drug efficacy .

properties

IUPAC Name |

[(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWAYNSDFXIPL-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Catechin pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Catechin pentaacetate a compound of interest in chemical synthesis?

A1: Catechin pentaacetate serves as a valuable synthetic intermediate, particularly in the total synthesis of naturally occurring flavonoids like (+)-catechin. [] Its synthesis from optically pure precursors allows for the production of enantiomerically pure (+)-catechin, which is crucial for studying the biological activity of this specific enantiomer. []

Q2: How does the structure of Catechin pentaacetate influence its reactivity?

A2: The presence of acetate groups in Catechin pentaacetate significantly impacts its reactivity compared to Catechin. For example, while Catechin can be readily iodinated with N-iodosuccinimide (NIS), Catechin pentaacetate demonstrates resistance to this reaction. [] This difference in reactivity highlights the influence of protecting groups on the chemical behavior of flavonoids and enables selective modification at different positions on the Catechin scaffold.

Q3: Can you elaborate on the use of Catechin pentaacetate in studying isotopic labeling?

A3: Catechin pentaacetate plays a crucial role in investigating H/D exchange in Catechin derivatives. Researchers have successfully synthesized Catechin pentaacetate from partially deuterated Catechin, observing no H/D exchange during the process. [] This finding confirms that the acetate groups effectively protect the hydroxyl groups from participating in isotopic exchange reactions, facilitating the study of H/D exchange at specific positions within the Catechin molecule.

Q4: Has Catechin pentaacetate been explored in biological contexts?

A4: Beyond its role in synthetic chemistry, recent research has explored the biological effects of Catechin pentaacetate, particularly in comparison to Catechin itself. A study investigated the impact of Catechin pentaacetate on intestinal health in an in vivo model (Gallus gallus). [] The findings revealed that Catechin pentaacetate, similar to Catechin, exhibited a beneficial effect on the gut microbiome by reducing the density of specific bacterial genera and species. [] This research highlights the potential for Catechin pentaacetate to exert biological activities comparable to its parent compound, warranting further investigation into its potential health benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)